![molecular formula C25H20N2O6S B266843 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266843.png)
5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMFP-DFOB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential as a useful tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The exact mechanism of action of 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules such as proteins and nucleic acids. 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively bind to certain biomolecules, which may allow it to be used as a tool for studying the function of these molecules in living systems.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects in various studies. For example, the compound has been shown to inhibit the activity of certain enzymes, indicating its potential as a therapeutic agent for certain diseases. 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antioxidant properties, which may make it useful for protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its selectivity for certain biomolecules. This allows researchers to target specific molecules of interest and study their function in more detail. However, one limitation of 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood and may vary depending on the specific system being studied.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One promising area of research is the development of new fluorescent probes based on the structure of 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. These probes could be used to study a wide range of biological processes and could potentially lead to the development of new diagnostic and therapeutic tools. Additionally, further research is needed to fully understand the mechanism of action of 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one and to explore its potential applications in various areas of scientific research.
Synthesemethoden
5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One common method for synthesizing 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2,5-dimethoxyphenylacetic acid with 2-furoyl chloride, followed by the reaction of the resulting compound with 6-methyl-1,3-benzothiazol-2-amine. The final step involves the reaction of the resulting compound with 3-hydroxy-2-pyrrolidone.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one as a fluorescent probe for imaging biological systems. 5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively bind to certain proteins and other biomolecules, allowing researchers to visualize these molecules within living cells and tissues.
Eigenschaften
Produktname |
5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one |
---|---|
Molekularformel |
C25H20N2O6S |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
2-(2,5-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O6S/c1-13-6-8-16-19(11-13)34-25(26-16)27-21(15-12-14(31-2)7-9-17(15)32-3)20(23(29)24(27)30)22(28)18-5-4-10-33-18/h4-12,21,29H,1-3H3 |
InChI-Schlüssel |
PZFHIZFTYWAJNE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=C(C=CC(=C5)OC)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=C(C=CC(=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.